molecular formula C11H14BrN B8656534 5-bromo-2-isopropyl-2,3-dihydro-1H-isoindole

5-bromo-2-isopropyl-2,3-dihydro-1H-isoindole

Cat. No. B8656534
M. Wt: 240.14 g/mol
InChI Key: YBRYLGCCLLZTFM-UHFFFAOYSA-N
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Patent
US08354539B2

Procedure details

To a solution of 5-bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione (Intermediate 5, 4.27 g) in tetrahydrofuran (THF) (100 mL) under nitrogen at room temperature was added 1.0M borane-tetrahydrofuran complex in THF (80 mL). The reaction mixture was heated at reflux for 48 hours. More 1.0M borane-THF complex in THF (50 mL) was added and the reaction mixture was heated at reflux for a further 24 hours. The reaction mixture was allowed to cool to room temperature. The reaction was quenched by the dropwise addition of 2N hydrochloric acid (80 mL). The reaction mixture was then heated at reflux for 1 hour. The reaction mixture was separated between ethyl acetate (300 mL) and water (50 mL). The organic phase was washed with 2N hydrochloric acid (100 mL). The combined aqueous phases were basified using 2N sodium hydroxide solution and then extracted with ethyl acetate (300 mL). This organic phase was washed with brine (100 mL) and dried over magnesium sulphate. The solvent was evaporated in vacuo to give the title compound (3.0 g) as a white solid.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[N:6]([CH:12]([CH3:14])[CH3:13])[C:5]2=O>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][N:6]([CH:12]([CH3:14])[CH3:13])[CH2:5]2

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
BrC=1C=C2C(N(C(C2=CC1)=O)C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(N(C(C2=CC1)=O)C(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of 2N hydrochloric acid (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated between ethyl acetate (300 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with 2N hydrochloric acid (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
This organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CN(CC2=CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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